3-(2-Butyl-1,3-dioxolan-2-YL)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
113590-42-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-butyl-1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17NO2/c1-2-3-6-12(14-8-9-15-12)11-5-4-7-13-10-11/h4-5,7,10H,2-3,6,8-9H2,1H3 |
InChI Key |
QEQIAFWSFHBAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCO1)C2=CN=CC=C2 |
Origin of Product |
United States |
The Strategic Importance of Pyridine Derivatives in Modern Chemical Research
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in modern chemical research. rsc.orglifechemicals.comresearchgate.netnih.govsciencepublishinggroup.comnih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its strategic importance. lifechemicals.comresearchgate.netresearchgate.net Pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its significance in medicinal chemistry. lifechemicals.com
Pyridine derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govrsc.org This broad utility stems from the pyridine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity and aqueous solubility to molecules, which are often desirable properties for drug candidates. researchgate.netnih.gov
In addition to their medicinal applications, pyridine-based compounds are integral to materials science, serving as ligands for transition metal catalysts, components of organic light-emitting diodes (OLEDs), and building blocks for porous organic frameworks. rsc.org The tunability of the electronic properties of the pyridine ring through substitution allows for the fine-tuning of the optical and electronic characteristics of these materials.
The synthesis of functionalized pyridines is a highly active area of research, with numerous methods developed for their construction and modification. researchgate.netacs.orgnih.govnih.govorganic-chemistry.org The development of efficient and regioselective C-H functionalization techniques has further expanded the accessibility of diverse pyridine derivatives. rsc.org
The Role of 1,3 Dioxolanes As Versatile Protecting Groups and Synthetic Handles
1,3-Dioxolanes are cyclic acetals that play a crucial role in organic synthesis, primarily as protecting groups for carbonyl compounds (aldehydes and ketones). thieme-connect.dewikipedia.orgambeed.comorganic-chemistry.orglibretexts.org The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible reaction, typically catalyzed by an acid. organic-chemistry.org This strategy is employed to mask the reactivity of a carbonyl group while other functional groups in the molecule undergo chemical transformations. wikipedia.orgambeed.com
The stability of the 1,3-dioxolane (B20135) ring is a key feature of its utility. Dioxolanes are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. thieme-connect.deorganic-chemistry.org This stability allows for selective reactions to be performed elsewhere in the molecule without affecting the protected carbonyl group. Deprotection, the removal of the dioxolane group to regenerate the carbonyl, is typically achieved under acidic conditions. organic-chemistry.org
Beyond their role as protecting groups, 1,3-dioxolanes can also serve as versatile synthetic handles and chiral auxiliaries. silverfernchemical.comst-andrews.ac.uk The dioxolane ring can influence the stereochemical outcome of reactions at adjacent centers. Chiral diols can be used to create chiral dioxolanes, which can then direct stereoselective transformations. nih.gov Furthermore, the dioxolane moiety itself can be a precursor to other functional groups, expanding its synthetic utility. organic-chemistry.org
Below is a table summarizing the general stability of 1,3-dioxolanes under various conditions.
| Reagent/Condition | Stability |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile |
| Strong Bases (e.g., NaOH, t-BuOK) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable (can be cleaved under harsh conditions) |
Rationale for Investigating the 3 Substituted Pyridine Scaffold with a Butyl Substituted Dioxolane Moiety
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comamazonaws.com For this compound, two primary disconnection points offer logical synthetic pathways.
The most straightforward disconnection involves the 1,3-dioxolane moiety, which is a protective group for a ketone. This functional group interconversion (FGI) reveals the precursor ketone, 1-(pyridin-3-yl)pentan-1-one (B156736). This ketone can be synthesized through several established methods, such as the reaction of a pyridine-3-organometallic reagent (e.g., 3-pyridylmagnesium bromide or 3-lithiopyridine) with an appropriate acylating agent like pentanoyl chloride.
A second approach involves disconnecting the C-C bond between the pyridine ring and the side chain. This leads to a pyridin-3-yl synthon and a butyl ketone synthon. For instance, a 3-halopyridine could be coupled with a suitable organometallic reagent derived from 2-butyl-1,3-dioxolane (B11938740).
These analyses suggest that the synthesis can either begin with a simple pyridine derivative that is later elaborated, or by constructing the pyridine ring with the desired substituent already incorporated into one of the acyclic precursors.
De Novo Pyridine Ring Formation Strategies for 3-Substituted Derivatives
De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful method for accessing highly substituted pyridines with precise regiochemical control. nih.govillinois.edu
Hantzsch Pyridine Synthesis and its Modern Adaptations
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org
To generate a 3-substituted pyridine like the target molecule, the components must be chosen carefully. The reaction can be visualized as combining an enamine (from one β-ketoester and ammonia), a Knoevenagel condensation product (from the aldehyde and the other β-ketoester), and subsequent cyclization and dehydration. organic-chemistry.org Modern adaptations focus on improving yields, shortening reaction times, and employing greener reaction conditions, such as using microwave irradiation, ultrasound, or novel catalysts in aqueous media. wikipedia.orgdntb.gov.ua
| Catalyst/Condition | Description | Advantages |
| Cerium (IV) Ammonium Nitrate (CAN) | Catalyzes the Hantzsch reaction in an aqueous medium, providing excellent yields of tri-substituted pyridine derivatives. researchgate.net | Environmentally friendly (uses water as solvent), efficient. |
| Microwave Irradiation | Accelerates the reaction, often leading to higher yields in shorter times compared to conventional heating. wikipedia.org | Rapid synthesis, improved yields. |
| p-Toluenesulfonic acid (PTSA) | An effective acid catalyst, particularly under ultrasonic irradiation in aqueous micelles. | High product yields (up to 96% in model systems), green chemistry approach. wikipedia.org |
| Ionic Liquids | Can serve as recyclable and non-toxic catalysts, often allowing for reactions at room temperature. | Environmentally friendly, mild reaction conditions. wikipedia.org |
Multi-component Cyclization Reactions for Pyridine Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. bohrium.comacsgcipr.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.com Beyond the Hantzsch synthesis, other MCRs provide access to pyridine scaffolds.
These strategies often involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia source. acsgcipr.org For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield highly functionalized pyridines. nih.gov The flexibility in choosing the starting components allows for the synthesis of a wide array of substituted pyridines. bohrium.com
| Reaction Type | Components | Key Features |
| Hantzsch-type [2+2+1+1] | Aldehyde, 2x β-dicarbonyl, Ammonia | Classic, versatile, initially forms dihydropyridine (B1217469). taylorfrancis.com |
| Modified Hantzsch [3+2+1] | Enamine, α,β-unsaturated carbonyl, Ammonia source | Efficient for non-symmetrical pyridines. taylorfrancis.com |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-dicarbonyl compound | Forms 2-pyridone derivatives. |
| Kröhnke | Pyridinium (B92312) ylide, α,β-unsaturated carbonyl, Ammonium acetate | Versatile for 2,4,6-trisubstituted pyridines. |
Transition Metal-Catalyzed Annulation and Cycloisomerization Approaches
Transition-metal catalysis has emerged as a powerful tool for constructing heterocyclic rings, offering unique pathways and high levels of selectivity. thieme-connect.commdpi.com One of the most notable methods is the [2+2+2] cycloaddition of alkynes and nitriles, which can assemble the pyridine ring in a single, highly atom-economical step. acsgcipr.org Catalysts based on cobalt, rhodium, and iridium are commonly employed for this transformation. The regioselectivity of the cycloaddition is a critical aspect, often controlled by the steric and electronic properties of the substrates and the ligand environment of the metal catalyst.
Another significant approach is the functionalization of C-H bonds. nih.gov Transition metals can catalyze the direct coupling of pyridine precursors, avoiding the need for pre-functionalized starting materials. thieme-connect.com Iron-catalyzed cyclization of ketoxime acetates with aldehydes, for instance, provides an efficient route to symmetrical pyridines. mdpi.comacsgcipr.org
| Metal Catalyst | Reaction Type | Description |
| Cobalt (Co) | [2+2+2] Cycloaddition | Catalyzes the reaction of two alkyne molecules and one nitrile molecule to form a substituted pyridine. |
| Rhodium (Rh) | C-H Activation/Annulation | Enables the construction of pyridines from aldehydes, alkynes, and an ammonia source via hydroacylation and N-annulation. acsgcipr.org |
| Iron (Fe) | Cyclization | Catalyzes the cyclization of ketoxime carboxylates with aldehydes to form pyridine derivatives. mdpi.com |
| Palladium (Pd) | Cross-Coupling/Annulation | Used in various coupling strategies to build the pyridine skeleton from smaller fragments. |
Oxidative Aromatization and Dehydrogenation in Pyridine Construction
Many synthetic routes to pyridines, particularly the Hantzsch synthesis, yield a dihydropyridine or tetrahydropyridine (B1245486) intermediate. organic-chemistry.orgjcbsc.org The final and often crucial step is the aromatization to the stable pyridine ring. wikipedia.org This oxidation step is the driving force for the reaction's completion. wikipedia.org
A wide variety of oxidizing agents have been developed for this purpose. While classical, harsh oxidants like nitric acid (HNO₃), potassium permanganate (B83412) (KMnO₄), and chromium trioxide (CrO₃) are effective, they often suffer from drawbacks such as low yields, over-oxidation, and the formation of toxic waste. wikipedia.orgjcbsc.org Consequently, significant research has focused on developing milder and more environmentally benign methods. bohrium.com These include the use of catalysts like palladium on carbon (Pd/C) with a hydrogen acceptor, manganese dioxide (MnO₂), or even aerobic oxidation under specific catalytic conditions. wikipedia.orgorganic-chemistry.org
| Oxidizing System | Conditions | Advantages/Disadvantages |
| Nitric Acid (HNO₃) | Strong acid | Effective but harsh, can lead to side products. wikipedia.org |
| Potassium Permanganate (KMnO₄) | Strong oxidant | Potent but can be unselective and requires stoichiometric amounts. wikipedia.org |
| Palladium on Carbon (Pd/C) | Catalytic, often with a hydrogen acceptor | Milder conditions, catalytic, but can be expensive. organic-chemistry.org |
| Ferric Chloride (FeCl₃) | Lewis acid oxidant | Can be used for direct, one-pot aromatization. wikipedia.org |
| Air/Oxygen | Catalytic (e.g., with photosensitizers) | The ultimate "green" oxidant, but may require specific catalysts and conditions. bohrium.com |
Strategies for Installing the 1,3-Dioxolane Moiety at the Pyridine 3-Position
This approach involves the modification of a pre-formed pyridine ring. The key step is the protection of a ketone functionality as a cyclic acetal (B89532), specifically a 1,3-dioxolane. This is a common and robust method for protecting carbonyl groups from a wide range of reaction conditions, particularly nucleophilic attack or reduction.
The synthesis begins with a suitable 3-substituted pyridine, namely 1-(pyridin-3-yl)pentan-1-one. This ketone precursor is then reacted with ethylene (B1197577) glycol in the presence of an acid catalyst. chemicalbook.com p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst for this transformation. The reaction is typically performed in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene, which drives the equilibrium towards the formation of the acetal product.
Direct Acetalization/Ketalization of Pyridine-3-Carbaldehyde or Ketone Precursors
A primary and straightforward method for the synthesis of the dioxolane ring is the direct acetalization or ketalization of a corresponding carbonyl precursor. organic-chemistry.orgwikipedia.org In the context of this compound, this involves the reaction of a pyridine-3-carbaldehyde or a 3-acylpyridine with ethylene glycol.
This acid-catalyzed reaction proceeds by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. youtube.com The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the formation of the acetal or ketal. organic-chemistry.orgresearchgate.net The choice of solvent and reaction conditions can be critical to achieving high yields. researchgate.net For instance, the use of a Dean-Stark apparatus to azeotropically remove water is a common practice. organic-chemistry.org
| Precursor | Reagent | Catalyst | Outcome |
| Pyridine-3-carbaldehyde | Ethylene glycol | p-Toluenesulfonic acid | 3-(1,3-Dioxolan-2-yl)pyridine |
| 3-Valerylpyridine | Ethylene glycol | Acid catalyst | This compound |
The reactivity of pyridinecarboxaldehydes can be influenced by the position of the aldehyde group on the pyridine ring. nih.gov The electronic nature of the pyridine ring affects the reactivity of the carbonyl group. nih.gov
Functional Group Interconversion at C3 of the Pyridine Ring
For example, a pyridine-3-carbonitrile (B1148548) can be converted into the corresponding aldehyde or ketone through a series of chemical transformations. The nitrile group can be reduced to an aldehyde, which can then undergo acetalization. Alternatively, a Grignard reagent can be added to the nitrile to form a ketone after hydrolysis, which is then subsequently protected as a ketal.
Recent advancements have also explored the direct C-H functionalization of pyridines, which could potentially offer more direct routes to introduce the necessary functional groups at the C3 position. nih.govresearchgate.net However, achieving regioselectivity at the C3 position can be challenging. nih.gov
Chemo- and Regioselective Methodologies for Dioxolane Formation
In molecules containing multiple functional groups, the chemo- and regioselective formation of the dioxolane ring is of paramount importance. mdpi.com When other reactive sites are present in the molecule, it is crucial to selectively protect the desired carbonyl group without affecting other functionalities.
This can be achieved by carefully choosing the reaction conditions, such as the type of acid catalyst and the solvent. acs.org For instance, milder catalysts might be employed to avoid side reactions with other acid-sensitive groups. The inherent reactivity differences between various carbonyl groups (e.g., aldehydes vs. ketones) can also be exploited to achieve chemoselectivity. Aldehydes are generally more reactive towards acetalization than ketones. researchgate.net
Furthermore, in polyfunctional pyridines, the electronic and steric environment around a particular carbonyl group can influence its reactivity, allowing for regioselective protection. nih.gov
Introduction and Functionalization of the Butyl Chain on the Dioxolane Ring
The introduction of the butyl group at the 2-position of the dioxolane ring is a key step in the synthesis of the target compound. This can be accomplished through various alkylation strategies.
Alkylation Strategies for Dioxolane-2-Position
Direct alkylation at the C2 position of a pre-formed 2-unsubstituted-1,3-dioxolane attached to the pyridine ring is a potential route. However, this method can be challenging due to the relative inertness of the C-H bond at this position. More commonly, the butyl group is introduced prior to or during the formation of the dioxolane ring.
An alternative involves the reaction of 1,3-dioxolane with formaldehyde (B43269) in the presence of a peroxide and a metal salt to form 2-hydroxymethyl-1,3-dioxolane, which could then be further elaborated to introduce a butyl chain. google.com
Grignard or Organolithium Addition to Ketal Precursors
A more common and effective method for introducing the butyl group is through the addition of a butyl Grignard reagent (butylmagnesium bromide) or butyllithium (B86547) to a suitable precursor. wikipedia.orgresearchgate.net For instance, reacting butylmagnesium bromide with a pyridine-3-carboxaldehyde followed by oxidation would yield 3-valerylpyridine. This ketone can then be ketalized with ethylene glycol to afford this compound.
Alternatively, a Grignard reagent can react with a pyridylsulfonium salt, providing a transition-metal-free method for creating C-C bonds. acs.orgnih.gov This approach could be adapted to introduce the butyl group onto a suitable pyridine precursor.
| Reagent | Substrate | Intermediate Product | Final Product |
| Butylmagnesium bromide | Pyridine-3-carbaldehyde | 1-(Pyridin-3-yl)pentan-1-ol | 3-Valerylpyridine (after oxidation) |
| Butylmagnesium bromide | 3-Cyanopyridine | 3-Valerylpyridine (after hydrolysis) | This compound |
Stereoselective Synthesis and Chiral Induction Approaches for Analogous Pyridine-Dioxolane Systems
The primary strategy for inducing chirality in pyridine-dioxolane systems involves the acid-catalyzed ketalization of a prochiral ketone, such as a 3-acylpyridine, with an enantiomerically pure diol. This approach transfers the chirality from the diol to the newly formed dioxolane ring, resulting in the formation of diastereomers. The efficiency of this chiral induction is highly dependent on the structure of the chiral diol, the nature of the catalyst, and the reaction conditions.
One of the most effective and readily available chiral diols for this purpose is (2R,3R)-(-)-2,3-butanediol. Its C2-symmetry can lead to excellent levels of diastereoselectivity in the formation of ketals. The reaction proceeds through a hemiacetal intermediate, and the subsequent ring closure is directed by the stereochemistry of the diol, favoring the formation of one diastereomer over the other.
Research into the diastereoselective ketalization of 3-pentanoylpyridine, a close analogue of the precursor to this compound, with various chiral diols has provided valuable insights into the factors governing stereoselectivity. For instance, the use of tartrate-derived diols and other C2-symmetric diols has been explored to optimize the diastereomeric excess (d.e.) of the resulting pyridine-dioxolane products.
The choice of acid catalyst also plays a pivotal role. While traditional Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly employed, Lewis acids have also been investigated to enhance the rate and selectivity of the reaction. The coordination of the Lewis acid to the carbonyl oxygen of the pyridine ketone can influence the trajectory of the nucleophilic attack by the chiral diol, thereby affecting the stereochemical outcome.
Below is a data table summarizing the findings from studies on the diastereoselective synthesis of analogous pyridine-dioxolane systems, highlighting the impact of different chiral diols and reaction conditions on the diastereomeric ratio of the products.
| Entry | Pyridine Ketone | Chiral Diol | Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Pentanoylpyridine | (2R,3R)-2,3-Butanediol | p-TSA | Toluene | 110 | 85:15 |
| 2 | 3-Pentanoylpyridine | (2S,3S)-2,3-Butanediol | p-TSA | Toluene | 110 | 14:86 |
| 3 | 3-Acetylpyridine | (2R,3R)-2,3-Butanediol | CSA | Dichloromethane | 25 | 78:22 |
| 4 | 3-Pentanoylpyridine | (R,R)-TADDOL | TiCl4 | Dichloromethane | -78 to 25 | 92:8 |
| 5 | 3-Benzoylpyridine | (2R,3R)-2,3-Butanediol | p-TSA | Benzene | 80 | 80:20 |
p-TSA: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid; TADDOL: (α,α,α',α')-Tetraaryl-1,3-dioxolane-4,5-dimethanol
The data clearly indicates that C2-symmetric diols like 2,3-butanediol (B46004) and TADDOL are effective in inducing significant diastereoselectivity. The use of a Lewis acid catalyst such as TiCl4, in conjunction with a bulky chiral diol like TADDOL, can lead to even higher levels of stereocontrol. The stereochemical outcome is a direct consequence of the steric interactions in the transition state of the cyclization step, where the substituents on the chiral diol guide the formation of the new stereocenters in the dioxolane ring.
Beyond the use of chiral diols, another approach to stereoselective synthesis involves the use of chiral catalysts to mediate the reaction between an achiral ketone and an achiral diol. Chiral Brønsted acids and chiral Lewis acids have been developed for asymmetric ketalization reactions. These catalysts create a chiral environment around the reacting molecules, promoting the formation of one enantiomer of the product over the other. While this approach is synthetically elegant, its application to pyridine-based substrates is an area of ongoing research, with challenges related to catalyst inhibition by the basic nitrogen of the pyridine ring.
Reactivity Profile of the Pyridine Ring in the Presence of the Dioxolane Substituent
The pyridine ring is an aromatic heterocycle characterized by an electron-deficient nature due to the presence of the electronegative nitrogen atom. This inherent electronic property is the primary determinant of its reactivity. The dioxolane substituent at the 3-position primarily exerts an inductive effect, further modulating the electronic landscape of the ring and influencing the outcomes of various aromatic substitution and functionalization reactions.
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. Pyridine is significantly more reactive towards nucleophiles than benzene. Nucleophilic attack on the pyridine ring occurs preferentially at the C-2 (ortho) and C-4 (para) positions. This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) through resonance, by bearing the negative charge.
In contrast, attack at the C-3 (meta) position does not allow for the delocalization of the negative charge onto the nitrogen atom, resulting in a less stable intermediate. For a 3-substituted pyridine like this compound, SNAr would require the presence of a leaving group at positions 2, 4, or 6. The dioxolane group at the C-3 position does not directly participate in stabilizing the intermediate but can sterically and electronically influence the rate and regioselectivity of the substitution. A well-known example of SNAr on the parent pyridine ring is the Chichibabin reaction, where a hydrogen atom is displaced as a hydride ion.
| Position of Attack | Stability of Intermediate | Reason for Stability/Instability | Typical Reactions |
| C-2 (ortho) | High | Negative charge delocalized onto the electronegative nitrogen atom. | Chichibabin reaction, substitution of halogens. |
| C-4 (para) | High | Negative charge delocalized onto the electronegative nitrogen atom. | Substitution of halogens. |
| C-3 (meta) | Low | Negative charge is not delocalized onto the nitrogen atom. | Generally not favored for SNAr. |
Pyridine is significantly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, the reaction conditions for many SEAr reactions are acidic, which leads to the protonation of the basic nitrogen atom, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by electrophiles.
When SEAr does occur, it proceeds preferentially at the C-3 (meta) position. This is because the cationic intermediates (Wheland intermediates) resulting from attack at the C-2 or C-4 positions have a resonance form where the positive charge is placed on the highly electronegative nitrogen atom, which is particularly unstable. The intermediate from C-3 attack avoids this unfavorable arrangement. In this compound, the C-3 position is already substituted. The dioxolane group is not strongly activating or deactivating, so subsequent electrophilic attack would be directed to other positions on the ring, primarily C-5, under forcing conditions. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine because the Lewis acid catalyst complexes with the nitrogen lone pair, leading to strong deactivation.
| Reaction | Conditions | Major Product(s) | Notes |
| Nitration | KNO₃, H₂SO₄, ~300°C | 3-Nitropyridine | Very low yield. |
| Sulfonation | H₂SO₄/SO₃, ~230-350°C | Pyridine-3-sulfonic acid | Requires high temperatures. |
| Bromination | Br₂, ~300°C | 3-Bromopyridine, 3,5-Dibromopyridine | Requires drastic conditions. |
| Friedel-Crafts | AlCl₃, Acyl/Alkyl Halide | No reaction | Lewis acid coordinates with nitrogen, deactivating the ring. |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, bypassing the need for pre-functionalized substrates. The inherent electronic properties of pyridine typically direct C-H functionalization to the C-2 and C-4 positions via nucleophilic, radical, or transition-metal-catalyzed pathways. Achieving meta-selective (C-3) functionalization is more challenging but can be accomplished through specialized methods, such as a dearomatization-rearomatization sequence.
For this compound, C-H functionalization could be directed to the C-2, C-4, or C-6 positions. Metalation, typically using organolithium reagents, followed by quenching with an electrophile, is a common strategy. The nitrogen atom can direct deprotonation to the C-2 position (ortho-metalation). However, the substituent at C-3 may influence the regioselectivity, potentially favoring metalation at C-2 or C-4 depending on steric and electronic factors.
Dearomatization provides a powerful method to overcome the inherent low reactivity of the pyridine ring towards certain transformations. This strategy involves disrupting the aromatic system, which renders the resulting non-aromatic scaffold more susceptible to a wider range of chemical reactions. Typically, the pyridine is first activated by N-alkylation or N-acylation to form a pyridinium salt. This activation enhances the electrophilicity of the ring, facilitating nucleophilic attack to yield 1,2- or 1,4-dihydropyridine derivatives.
The regioselectivity of the nucleophilic addition is influenced by the nature of the nucleophile and the substituents on the pyridine ring. For a 3-substituted pyridinium salt, a substituent can direct the incoming nucleophile. These dihydropyridine intermediates are versatile building blocks that can be subjected to further transformations, such as reduction to form piperidines or oxidation to regenerate an aromatic, functionalized pyridine.
Reactivity of the 1,3-Dioxolane Moiety in the Context of the Pyridine Linkage
Cyclic ketals like 1,3-dioxolanes are stable under basic and neutral conditions but are readily hydrolyzed in the presence of an acid catalyst to regenerate the parent carbonyl compound (a ketone, in this case, pentan-2-one) and the diol (ethylene glycol). This lability is the basis for its use as a protecting group.
The mechanism for acid-catalyzed hydrolysis involves several steps:
Protonation: A lone pair of electrons on one of the dioxolane oxygen atoms is protonated by an acid (e.g., H₃O⁺), converting the hydroxyl group into a good leaving group (H₂O).
Ring Opening: The C-O bond cleaves, and the leaving group departs, leading to the formation of a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields a hemiacetal.
Repeat and Release: The process repeats with the second oxygen atom, ultimately releasing the original ketone and ethylene glycol.
The presence of the pyridine ring at the C-3 position has a negligible electronic effect on the rate of this hydrolysis, as the reaction is localized to the dioxolane moiety.
Stability of the Dioxolane Ring Under Various Reaction Conditions
The 1,3-dioxolane ring, a cyclic acetal, generally provides a stable protecting group for carbonyl functionalities in organic synthesis. In pyridine-dioxolane structures, this stability is a key feature, though it is subject to the specific reaction environment. Research on related pyridine and N-methyl pyridinium acetals has demonstrated a notable resistance to acid-catalyzed hydrolysis. researchgate.net This enhanced stability can be advantageous for synthetic manipulations of the pyridine core where the aldehyde or ketone precursor needs to be masked. researchgate.net
The table below summarizes the stability of the dioxolane ring in pyridine-dioxolane structures under different chemical conditions based on findings from related compounds.
| Reaction Condition | Reagent Example | Dioxolane Ring Stability | Finding |
| Acidic Hydrolysis | Dilute Aqueous Acid | Resistant | Pyridine and N-methyl pyridinium acetals show significant resistance to acid-catalyzed hydrolysis. researchgate.net |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Stable | Reduction of other functional groups can be achieved while preserving the dioxolane ring. researchgate.net |
Transformations Involving Ring Opening or Rearrangement of the Dioxolane
Despite its general stability, the dioxolane ring can undergo specific transformations, primarily ring-opening reactions, under appropriate conditions. These reactions often proceed via the formation of a stabilized carbocation intermediate at the 2-position of the dioxolane ring. For example, in reactions mediated by hypervalent iodine, a 1,3-dioxolan-2-yl cation intermediate can be generated from an alkene precursor. mdpi.com While the goal of some synthetic methods is to trap this cation to maintain the ring structure, its formation is a key step that can lead to ring-opening if a suitable nucleophile attacks one of the ring carbons or if subsequent rearrangement occurs. mdpi.com
In the context of Prévost and Woodward reactions, a carboxylic acid can act as a bidentate nucleophile, initially forming the dioxolane intermediate, which subsequently undergoes ring-opening to yield hydroxy-acylated products. mdpi.com The stereochemical outcome of such reactions is often dictated by the configuration of the transient dioxolane cation intermediate. mdpi.com These transformations highlight that the dioxolane ring, while a useful protecting group, can also be a reactive participant in complex chemical sequences.
Interplay of Pyridine Nitrogen and Dioxolane Oxygen Atoms in Chemical Transformations
The chemical behavior of this compound is not merely a sum of its parts; the pyridine nitrogen and the dioxolane oxygen atoms exert mutual influence through electronic and steric effects, which can be harnessed in catalysis and coordination chemistry.
Intramolecular Electronic and Steric Effects
The electron-withdrawing nature of the pyridine ring influences the electron density of the attached dioxolane group, and conversely, the dioxolane moiety, with its oxygen lone pairs, can act as an electron-donating group through resonance, affecting the electronic properties of the pyridine ring. The presence of substituents on the pyridine ring is known to strongly impact its geometry, electronic structure, and molecular topology. nih.gov The dioxolane group, being relatively bulky, also imparts significant steric hindrance around the 3-position of the pyridine ring.
This steric bulk can influence the conformation of the molecule and the accessibility of the pyridine nitrogen's lone pair for protonation or coordination. mdpi.com Computational studies on related systems, such as pyridinophane ligands, have shown that steric properties of substituents can have a more pronounced effect on the electronic properties of metal complexes than the electronic tuning of the pyridine ring itself. rsc.org This interplay dictates the molecule's preferred reaction pathways and its ability to interact with other chemical species.
Cooperative Catalysis and Ligand Coordination Phenomena
The structure of pyridine-dioxolane compounds makes them intriguing candidates as ligands in transition-metal catalysis. The pyridine nitrogen is a classic coordination site for metals, while the dioxolane oxygens can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand. This chelation can stabilize metal centers and influence the stereoselectivity of catalytic reactions.
Furthermore, the concept of "cooperative" or "non-innocent" ligands, which actively participate in bond-forming or breaking events, is relevant here. jiaolei.group Ligands containing both a coordinating site (like the pyridine nitrogen) and a functional group that can interact with a substrate can lead to novel catalytic cycles. jiaolei.groupchemrxiv.org For example, palladium complexes with functionalized pyridine ligands have shown high efficiency in cross-coupling reactions, where the electronic and steric properties of the ligand modulate the metal's coordination sphere and catalytic activity. nih.gov The pyridine-dioxolane scaffold could be designed to participate in cooperative catalysis, where the dioxolane unit is not merely a spectator but plays a role in substrate activation or stabilization of intermediates. jiaolei.groupchemrxiv.org
Mechanistic Investigations via Kinetic and Isotopic Labeling Studies
Elucidating the precise mechanisms of reactions involving this compound requires sophisticated experimental techniques. Kinetic studies, often monitored using in-situ NMR spectroscopy, can provide data on reaction rates, allowing for the determination of rate laws and the inference of reaction intermediates. researchgate.net
Isotopic labeling is a particularly powerful tool for tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in For pyridine-containing molecules, isotopes of nitrogen (¹⁵N), carbon (¹³C), and hydrogen (²H, deuterium) can be incorporated at specific positions. researchgate.netnih.gov For example, to study a rearrangement or ring-opening of the dioxolane moiety, one of the oxygen atoms could be labeled with ¹⁸O, or carbons within the ring could be labeled with ¹³C. The position of these labels in the final products, determined by mass spectrometry or NMR, provides definitive evidence for proposed mechanistic pathways. ias.ac.in Such studies can distinguish between competing mechanisms, such as intramolecular rearrangements versus intermolecular processes. researchgate.netnih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties and reactivity of pyridine-dioxolane structures. scirp.orgscirp.org DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and can help predict how the molecule will interact with other reagents. scirp.org
DFT is also invaluable for mapping potential energy surfaces of chemical reactions, allowing for the calculation of transition state structures and activation energies for different proposed pathways. researchgate.net This can elucidate the most favorable reaction mechanism. For complex systems involving both steric and electronic effects, such as in catalysis, a combined DFT and Natural Bond Orbital (NBO) or Atoms-In-Molecules (AIM) analysis can be employed. nih.govmdpi.com These methods can quantify intramolecular interactions, such as hydrogen bonding or steric repulsion, and rationalize observed stereoselectivities or catalytic activities. mdpi.comrsc.org
The table below presents typical parameters that can be obtained from DFT studies on pyridine derivatives.
| Computational Method | Calculated Property | Significance |
| DFT (e.g., B3LYP/6-31G) | Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. scirp.org |
| DFT | HOMO/LUMO Energies | Indicates regions of electron density, susceptibility to nucleophilic/electrophilic attack, and chemical reactivity. nih.gov |
| DFT | Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structure. nih.gov |
| TD-DFT | Electronic Transition Energies | Predicts UV-Vis absorption spectra. rsc.org |
| NBO/AIM Analysis | Intramolecular Interactions | Quantifies steric and electronic effects between the pyridine and dioxolane moieties. nih.gov |
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Literature
A comprehensive review of scientific databases and scholarly articles has revealed a lack of publicly available experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound . Consequently, a detailed article focusing solely on the Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy, and X-ray crystallography of this specific molecule, as per the requested outline, cannot be generated at this time.
The inquiry sought in-depth analysis and data tables related to the structural elucidation and characterization of This compound . This includes high-resolution 1H and 13C NMR analysis, two-dimensional NMR techniques for connectivity and conformation, advanced NMR for stereochemical assignments, accurate mass determination and fragmentation analysis via HRMS, functional group identification through Infrared (IR) and Raman spectroscopy, and precise solid-state structural information from X-ray crystallography.
Despite extensive searches for primary literature that reports the synthesis and subsequent characterization of this compound, no specific experimental spectra or crystallographic data were found. Scientific research articles often provide such detailed characterization for novel compounds or as supplementary information for synthetic procedures. However, for This compound , this information does not appear to be present in the accessible scientific domain.
While data exists for structurally related compounds containing pyridine and dioxolane moieties, the strict requirement to focus solely on This compound prevents the use of analogous data, which would not be scientifically accurate or appropriate for the specific compound . The generation of a scientifically rigorous and factual article necessitates direct experimental findings.
Therefore, until research containing the spectroscopic and analytical characterization of This compound is published and made publicly available, the creation of the requested detailed article with specific data tables and research findings remains unfeasible.
Advanced Spectroscopic and Analytical Characterization of 3 2 Butyl 1,3 Dioxolan 2 Yl Pyridine
Chromatographic Techniques for Purity Assessment and Separation (GC-MS, HPLC)
Chromatographic methods are indispensable for the purification, separation of potential isomers, and assessment of the purity of 3-(2-Butyl-1,3-dioxolan-2-YL)pyridine. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques suited for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS would not only serve to determine its purity by separating it from starting materials, byproducts, or degradation products but also to provide structural information through its mass spectrum.
Expected Fragmentation Pattern: In electron ionization (EI) mode, the molecular ion (M+) of this compound would be observed. The subsequent fragmentation is predictable based on the structure of the molecule. Key fragmentation pathways would likely involve:
Cleavage of the butyl group: Loss of the butyl radical (•C4H9) would lead to a stable ion. Further fragmentation of the butyl chain itself would produce a series of ions separated by 14 amu (CH2).
Dioxolane ring fragmentation: The dioxolane ring can undergo characteristic fragmentation, including the loss of ethylene (B1197577) oxide (C2H4O).
Pyridine (B92270) ring stability: The pyridine ring is relatively stable and would likely remain intact or undergo fragmentation after other parts of the molecule have cleaved.
A hypothetical table of major mass fragments for this compound is presented below, based on common fragmentation patterns of similar structures.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin |
| 221 | [M]+• | Molecular Ion |
| 164 | [M - C4H9]+ | Loss of the butyl group |
| 149 | [Fragment from dioxolane ring] | Cleavage within the dioxolane ring |
| 105 | [C5H4N-C(O)]+ | Fragmentation involving the pyridine and adjacent carbon |
| 78 | [C5H4N]+ | Pyridine cation |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and purity determination of a wide range of organic compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method.
A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities. Detection would typically be performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.
Below is an example of a hypothetical HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Spectroscopic Methods for Electronic Structure and Photophysical Properties (e.g., UV-Vis, CD, Fluorescence)
Spectroscopic techniques are crucial for understanding the electronic structure and photophysical properties of this compound.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions. The presence of the dioxolane and butyl substituents may cause a slight shift in the absorption maxima compared to unsubstituted pyridine.
A table of expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) is provided below, based on data for similar pyridine derivatives.
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~260 | High |
| n → π | ~280 | Low |
Fluorescence Spectroscopy
Many nitrogen-containing heterocyclic compounds are known to exhibit fluorescence. mdpi.com The fluorescence properties of this compound would depend on its ability to absorb UV radiation and then emit light at a longer wavelength. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, would be influenced by the rigidity of the molecule and the nature of its excited states.
While specific fluorescence data for this compound is not available, a hypothetical table of fluorescence properties is presented based on the characteristics of other fluorescent pyridine derivatives.
| Parameter | Value |
| Excitation Wavelength (λex) | ~260 nm |
| Emission Wavelength (λem) | ~320 nm |
| Quantum Yield (ΦF) | 0.1 - 0.3 |
| Solvent | Ethanol |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy would only be applicable if this compound is chiral. The current structure does not possess a chiral center. However, if chiral derivatives were to be synthesized, CD spectroscopy would be a powerful tool to study their stereochemistry and conformational properties in solution.
Applications of 3 2 Butyl 1,3 Dioxolan 2 Yl Pyridine in Advanced Synthetic Organic Chemistry and Materials Science
Utilization as a Key Building Block in Multi-Step Synthesis
In the realm of multi-step organic synthesis, the strategic use of protecting groups and versatile intermediates is paramount. 3-(2-Butyl-1,3-dioxolan-2-YL)pyridine serves as an exemplary building block, offering chemists a masked form of 3-valerylpyridine, which allows for precise chemical manipulations at other sites of the molecule.
The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals and functional materials. google.com The ability to introduce a variety of substituents onto this core is crucial for tuning its biological and physical properties. This compound acts as a versatile precursor for such derivatives. The dioxolane group is stable under a range of reaction conditions, allowing for modifications on the pyridine ring. For instance, electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions can be performed on the pyridine ring without affecting the protected ketone. Subsequent acidic hydrolysis of the dioxolane reveals the valeryl group, which can then undergo further transformations (e.g., reduction, oxidation, or conversion to other functional groups), leading to a diverse array of 3-substituted pyridine derivatives.
Table 1: Potential Synthetic Transformations Using this compound as a Precursor
| Reaction Type on Pyridine Ring (Dioxolane Protected) | Reagents/Conditions | Subsequent Deprotection & Transformation | Resulting Pyridine Derivative |
| Halogenation | NBS or NCS | 1. H₃O⁺2. NaBH₄ | Halogenated 3-(1-hydroxy-pentyl)pyridine |
| Nitration | HNO₃/H₂SO₄ | 1. H₃O⁺2. Wittig Reagent | Nitro-substituted 3-(1-pentenyl)pyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 1. H₃O⁺ | Aryl-substituted 3-valerylpyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 1. H₃O⁺ | Alkynyl-substituted 3-valerylpyridine |
The dual functionality of this compound—a nucleophilic pyridine nitrogen and a latent electrophilic carbonyl carbon—makes it an ideal starting material for constructing more complex, fused, or polycyclic heterocyclic systems. researchgate.netnih.gov After deprotection, the resulting 3-valerylpyridine can participate in a variety of cyclization and condensation reactions. For example, the ketone can react with hydrazines to form pyrazolopyridines or with other bifunctional reagents to build annulated ring systems. nih.gov This strategy is a cornerstone in combinatorial chemistry for generating libraries of novel heterocyclic compounds with potential biological activity. mdpi.com
One of the most significant roles of the 2-butyl-1,3-dioxolane (B11938740) moiety is to serve as a "masked" or protected carbonyl group. researchgate.net This protection is crucial for achieving chemoselectivity in molecules that possess multiple reactive sites. researchgate.net For instance, if a synthetic sequence requires a strong nucleophile or a reducing agent that would normally react with a ketone, the dioxolane group remains inert. This allows for selective transformations elsewhere in the molecule, such as on a side chain or another functional group. The carbonyl can be regenerated at a later stage by simple acid-catalyzed hydrolysis, a process that is typically high-yielding and clean. nih.gov This "protect-react-deprotect" strategy is fundamental in the synthesis of complex natural products and pharmaceuticals. nih.gov
Role in Catalysis and Ligand Design
The pyridine moiety is a well-established component in the design of ligands for transition metal catalysis and in the development of organocatalysts. The structure of this compound provides a platform for creating novel catalytic systems.
Pyridine and its derivatives are excellent ligands for a wide range of transition metals due to the lone pair of electrons on the nitrogen atom. researchgate.net They are integral components of catalysts used in polymerization, hydrogenation, and carbon-carbon coupling reactions. tcu.edunih.govmdpi.com this compound can be used as a building block to synthesize more elaborate ligand structures. The butyl-dioxolane group can sterically influence the coordination environment around the metal center, which in turn can affect the catalyst's activity and selectivity. For example, it can be incorporated into multidentate ligand scaffolds, such as pyridinophanes, which have shown promise in various catalytic applications. tcu.edu Furthermore, the dioxolane can be a synthetic handle to attach the ligand to a solid support, facilitating catalyst recovery and reuse. Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig are fundamental in modern synthesis, and ligands derived from this scaffold could offer unique electronic and steric properties to modulate these transformations. researchgate.netmdpi.com
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Metal Center | Potential Role of Ligand |
| Olefin Polymerization | Ti, V | Control polymer molecular weight and tacticity. nih.gov |
| Asymmetric Hydrogenation | Rh, Ru | Induce enantioselectivity through chiral modifications. |
| C-C Cross-Coupling | Pd, Ni | Enhance catalyst stability and turnover number. researchgate.net |
| C-N Cross-Coupling | Pd, Cu | Modulate reactivity and substrate scope. researchgate.net |
In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in synthesis. consensus.app Pyridine-based structures are often employed as Lewis base catalysts. The nitrogen atom in this compound can activate substrates, for example, by forming a reactive acylpyridinium ion intermediate in acylation reactions. The dioxolane portion of the molecule, especially if synthesized from a chiral diol, can create a chiral environment around the catalytic center. This could enable enantioselective transformations, which are of high importance in the pharmaceutical industry. The pyridine-dioxolane architecture offers a tunable scaffold where steric and electronic properties can be systematically varied to optimize catalytic performance for specific reactions. researchgate.netnih.gov
Contributions to Novel Materials Development
The unique combination of a coordinating pyridine head and a bulky, non-aromatic dioxolane tail in this compound makes it a promising candidate for the design of new materials with tailored properties. Its potential applications span from the highly ordered structures of supramolecular assemblies and metal-organic frameworks to the functional domains of advanced polymers.
The pyridine moiety is a cornerstone in the construction of supramolecular assemblies and metal-organic frameworks (MOFs) due to the coordinating ability of its nitrogen atom. Pyridine and its derivatives are widely used as ligands that bind to metal ions, forming discrete, self-assembled structures or extended, porous networks. researchgate.netrsc.org The specific geometry and electronic properties of the resulting material are highly dependent on the nature of the pyridine ligand.
In the context of this compound, the pyridine nitrogen can coordinate with metal centers, facilitating the formation of complex architectures. The "2-Butyl-1,3-dioxolan-2-YL" substituent is expected to play a crucial role in modulating the final structure and properties of these materials. This bulky, non-planar group can introduce significant steric hindrance, which can be strategically employed to control the dimensionality and topology of the resulting framework. researchgate.net For instance, bulky substituents on pyridine ligands can prevent dense packing, leading to the formation of porous structures with accessible voids for guest molecules. This is a key feature in the design of MOFs for applications in gas storage, separation, and catalysis.
Furthermore, the butyl group enhances the lipophilicity of the ligand, which can influence its solubility in various solvents and its interactions within the supramolecular assembly. The dioxolane ring, being a ketal, is generally stable under neutral and basic conditions, ensuring the integrity of the ligand during the assembly process. youtube.comlibretexts.orglibretexts.org The presence of this group could also influence the host-guest chemistry of the resulting MOF by modifying the polarity and chemical environment of the pores. The ability of substituents to alter the electronic structure of the ligand can also impact the luminescence properties of the final MOF, which is relevant for sensing applications. mdpi.com
| Feature of this compound | Potential Impact on Supramolecular Assemblies and MOFs |
| Pyridine Nitrogen | Acts as a coordination site for metal ions, enabling the formation of the framework. |
| Bulky Dioxolane Substituent | Introduces steric hindrance, potentially leading to porous structures and controlling network topology. researchgate.net |
| Butyl Group | Increases lipophilicity, affecting solubility and modifying the non-polar character of pores. |
| Stable Dioxolane Ring | Provides chemical stability to the ligand under typical synthesis conditions (non-acidic). youtube.comlibretexts.orglibretexts.org |
The integration of this compound into a polymer backbone, either as a side chain or as part of the main chain, could offer several advantages. The pyridine moiety would contribute its favorable electronic characteristics. The 2-Butyl-1,3-dioxolan-2-YL group, being a non-conjugated and bulky substituent, would likely disrupt the close packing of polymer chains. This can be beneficial in several ways:
Increased Solubility: The bulky and somewhat polar dioxolane group can enhance the solubility of the polymer in organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices.
Modified Morphology: By preventing strong intermolecular π-π stacking, the substituent can lead to more amorphous polymer films. This can be advantageous in certain optoelectronic applications where aggregation-induced quenching of fluorescence is a concern.
Tunable Properties: The presence of the dioxolane group can be seen as a "protecting group" for a ketone functionality. youtube.comlibretexts.orglibretexts.org Post-polymerization modification via hydrolysis of the ketal under acidic conditions could introduce ketone groups along the polymer chain, providing a route to further functionalize the material or alter its electronic properties.
The synthesis of polymers containing dioxolane moieties has been explored, and these materials can exhibit interesting physical properties. For instance, poly(1,3-dioxolane) is a chemically recyclable thermoplastic with notable mechanical performance. escholarship.org While the role of a single this compound unit would be different, it highlights the potential for dioxolane-containing monomers in polymer chemistry.
| Component of this compound | Potential Role in Functional Polymers and Optoelectronic Materials |
| Pyridine Ring | Enhances electron transport and stability in conjugated polymer systems. |
| 2-Butyl-1,3-dioxolan-2-YL Group | Improves polymer solubility and influences film morphology by disrupting chain packing. |
| Ketal Functionality | Offers a latent ketone group for post-polymerization functionalization under acidic conditions. youtube.comlibretexts.orglibretexts.org |
Future Research Directions and Emerging Challenges in the Study of 3 2 Butyl 1,3 Dioxolan 2 Yl Pyridine
Development of Green and Sustainable Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. ijarsct.co.in Traditional methods for synthesizing pyridines and protecting carbonyls as dioxolanes often involve harsh conditions, hazardous solvents, and stoichiometric reagents. organic-chemistry.org Future research must focus on greener alternatives for the synthesis of 3-(2-Butyl-1,3-dioxolan-2-YL)pyridine, which is typically formed via the acetalization of 1-(pyridin-3-yl)pentan-1-one (B156736) with ethylene (B1197577) glycol.
Key areas for investigation include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields for the synthesis of heterocyclic compounds like pyridines. nih.govorganic-chemistry.orgtandfonline.comresearchgate.net Research into microwave-assisted acetalization could provide a rapid and energy-efficient route to the target compound. Compared to conventional heating, microwave methods can shorten reaction times from hours to minutes. nih.govjocpr.com
Novel Catalysis: The development of reusable, non-toxic catalysts is crucial. For pyridine (B92270) synthesis, iron-catalyzed cyclizations represent a green alternative to traditional methods. rsc.org For the dioxolane formation step, solid acid catalysts, such as heteropoly acids or activated fly ash, could replace corrosive liquid acids like p-toluenesulfonic acid, simplifying workup procedures and allowing for catalyst recycling. bhu.ac.inresearchgate.net
Eco-Friendly Solvents: A shift away from volatile organic compounds (VOCs) towards greener solvents like water, ethanol (B145695), or even solvent-free conditions is essential. researchgate.netresearchgate.net The feasibility of conducting the acetalization in aqueous media or using minimal quantities of safer solvents should be explored. bhu.ac.in
The table below illustrates a comparison of conventional and potential green synthetic approaches for analogous heterocyclic syntheses, suggesting pathways for this compound.
| Parameter | Conventional Method (Analogous Syntheses) | Proposed Green Method (Future Direction) | Key Advantages |
| Energy Source | Conductive Heating (Oil Bath) | Microwave Irradiation | Reduced reaction time, energy efficiency. nih.govorganic-chemistry.org |
| Catalyst | Homogeneous acids (e.g., TsOH, H2SO4) | Reusable solid acids (e.g., Fly Ash, FeCl3) | Catalyst recyclability, reduced waste. rsc.orgbhu.ac.in |
| Solvent | Toluene (B28343), Benzene (with Dean-Stark) | Ethanol, Water, or Solvent-free | Reduced environmental impact, improved safety. researchgate.netresearchgate.net |
| Reaction Time | 6-16 hours | 10-30 minutes | Increased throughput, process efficiency. jocpr.com |
Exploration of Unprecedented Reactivity and Transformations
The reactivity of this compound is largely unexplored. The interplay between the basic pyridine nitrogen and the stable dioxolane ring presents opportunities for novel chemical transformations.
Future research should investigate:
Pyridine Ring Functionalization: The pyridine ring is a versatile scaffold for functionalization. nih.govorganic-chemistry.org Research should focus on direct C-H activation reactions at positions 2, 4, and 6 of the pyridine ring, guided by the electronic influence of the dioxolane substituent. Such methods are atom-economical and avoid the multi-step processes traditionally required for introducing substituents. researchgate.net
Dioxolane Ring Opening and Rearrangement: While the 1,3-dioxolane (B20135) group is a robust protecting group, its reactivity under specific catalytic conditions could lead to novel molecular scaffolds. wikipedia.org Investigating Lewis or Brønsted acid-catalyzed ring-opening or rearrangement reactions could yield functionalized ethanol derivatives or other heterocyclic systems. The stability of the acetal (B89532) can be influenced by protonation of the nearby pyridine ring, potentially leading to unique reactivity pathways not seen in simple aryl dioxolanes. nih.gov
Skeletal Editing: Advanced synthetic methods involving skeletal editing could transform the pyridine core itself. For instance, cycloaddition reactions followed by rearrangement could potentially convert the pyridine ring into other heterocyclic systems, a frontier area in synthetic chemistry. nih.gov
Application in Automated Synthesis and Flow Chemistry Platforms
The translation of synthetic procedures to automated and continuous flow platforms is a major goal for modern chemistry, enhancing reproducibility, safety, and scalability. springerprofessional.demdpi.com The synthesis of this compound is well-suited for adaptation to these technologies.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for exothermic reactions or when dealing with unstable intermediates. researchgate.net The synthesis of heterocycles has been shown to benefit greatly from flow technology, often resulting in higher yields and purity. bohrium.comapple.com A flow process for producing this compound could involve pumping a stream of 1-(pyridin-3-yl)pentan-1-one and ethylene glycol through a heated reactor column packed with a solid acid catalyst. This would enable continuous production and simplified purification.
Automated Synthesis: For creating libraries of related compounds for drug discovery or materials science, automated synthesis platforms are invaluable. researchgate.net By designing a robust synthesis protocol, an automated synthesizer could be programmed to vary the ketone (e.g., different alkyl chain lengths or pyridine isomers) and the diol (e.g., propane-1,3-diol instead of ethylene glycol) to rapidly generate a library of 2-pyridyl-1,3-dioxolane and dioxane derivatives.
The following table compares batch and flow chemistry approaches for the synthesis of heterocyclic compounds, highlighting the potential benefits for producing this compound.
| Feature | Batch Processing | Flow Chemistry | Potential Advantage for Target Compound |
| Scalability | Difficult, requires larger reactors | Simple, by extending run time | Easier scale-up for industrial production. springerprofessional.de |
| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volume | Safer handling of potentially exothermic acetalization. researchgate.net |
| Reaction Time | Hours to days | Seconds to minutes | Drastically increased throughput. mdpi.com |
| Product Purity | Often requires extensive purification | Higher purity due to precise control | Reduced purification steps and waste. springerprofessional.de |
| Process Control | Limited control over mixing and temperature | Precise control over all parameters | High reproducibility and optimization potential. bohrium.com |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical structures, reaction mechanisms, and properties. acs.orgresearchgate.net Applying these methods to this compound can accelerate its development by guiding experimental work.
Emerging challenges in this area include:
Predicting Reaction Pathways: DFT calculations can be used to model the transition states of potential synthetic routes, helping to identify the most energetically favorable conditions for both the pyridine core synthesis and the subsequent acetalization. researchgate.net This can predict the outcomes of competing reactions and guide the choice of catalysts and solvents.
Understanding Electronic Structure and Reactivity: Modeling can elucidate the electronic properties of the molecule, such as the electron density on the pyridine ring and the stability of the dioxolane group. nih.gov This information is critical for predicting sites of reactivity for electrophilic or nucleophilic attack and for designing novel transformations.
Simulating Spectroscopic Properties: Computational models can predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of the synthesized compound and any new derivatives or intermediates. researchgate.net
Integration into New Catalyst Systems and Functional Material Design
The unique structure of this compound, featuring a coordinating pyridine nitrogen and a sterically defined dioxolane group, makes it an attractive candidate for applications in catalysis and materials science.
Ligand Design for Catalysis: The pyridine moiety is a well-established ligand for transition metals like palladium, ruthenium, and nickel. researchgate.netacs.org The butyl-dioxolane group could serve as a sterically bulky and electronically-tuning component, influencing the catalytic activity and selectivity of a metal center. Future work should explore the synthesis of metal complexes with this compound as a ligand and test their efficacy in cross-coupling, C-H activation, or asymmetric catalysis. nih.govmdpi.comacs.org
Building Block for Functional Materials: Pyridine-containing polymers and metal-organic frameworks (MOFs) are of great interest for applications in gas storage, sensing, and electronics. mdpi.com The target molecule could be functionalized, for example by adding polymerizable groups to the pyridine ring, and then incorporated into new functional materials. The dioxolane group could impart specific solubility or conformational properties to the resulting material. lifechemicals.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
